molecular formula C8H18ClNO2 B3060872 Ethyl 3-aminohexanoate hydrochloride CAS No. 945419-79-4

Ethyl 3-aminohexanoate hydrochloride

Cat. No. B3060872
CAS RN: 945419-79-4
M. Wt: 195.69
InChI Key: RJNLWXVORNLJGW-UHFFFAOYSA-N
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Description

Ethyl 3-aminohexanoate hydrochloride is a chemical compound with the empirical formula C8H18ClNO2 . It is a solid substance and is used in various research applications .


Molecular Structure Analysis

The molecular weight of Ethyl 3-aminohexanoate hydrochloride is 195.69 . The SMILES string representation is Cl.CCCC(N)CC(=O)OCC , which provides a linear representation of its structure.


Physical And Chemical Properties Analysis

Ethyl 3-aminohexanoate hydrochloride is a solid substance . Its molecular formula is C8H18ClNO2 and it has a molecular weight of 195.69 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources.

Scientific Research Applications

  • Phosphazene Derivatives Synthesis Ethyl 3-aminohexanoate hydrochloride plays a role in the synthesis of phosphazene derivatives, which are important for biomedical applications due to their thermosensitive properties. These derivatives are studied for their potential in controlled drug delivery and tissue engineering, as they exhibit temperature-dependent behaviors suitable for such applications (Uslu et al., 2017).

  • Lactone Aminolysis Method A mild and general method for lactone aminolysis using compounds related to Ethyl 3-aminohexanoate hydrochloride has been reported. This method, involving sodium 2-ethylhexanoate, shows potential in the synthesis of various acid/base sensitive substrates (Liu et al., 2001).

  • Study of Polymorphism in Pharmaceuticals Ethyl 3-aminohexanoate hydrochloride is used in the study of polymorphism in pharmaceutical compounds. Understanding polymorphism is crucial for drug development as different forms can have varying solubility, stability, and bioavailability (Vogt et al., 2013).

  • Synthesis of Gabexate Mesylate Ethyl 3-aminohexanoate hydrochloride is involved in the synthesis of gabexate mesylate, showcasing its role in pharmaceutical manufacturing. This method aims to overcome traditional synthesis challenges and enhance production efficiency (Rui, 2011).

  • Role in Chemical Synthesis Ethyl 3-aminohexanoate hydrochloride plays a significant role in the chemical synthesis of modified peptides and polyamide synthetic fibers, such as nylon. It is often used as a linker in biologically active structures, demonstrating its versatility in chemical synthesis applications (Markowska et al., 2021).

  • Optimization of Synthetic Conditions The compound is also important in optimizing the synthetic conditions of related chemicals, such as 3-methoxyhexanoic acid. This involves studying various reaction conditions to maximize yield and efficiency, underscoring its role in improving synthetic methodologies (Jianrong, 2013).

Safety and Hazards

Ethyl 3-aminohexanoate hydrochloride is classified with the GHS07 pictogram, indicating that it may cause eye irritation . The recommended precautionary statements are P305 + P351 + P338, which suggest rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

ethyl 3-aminohexanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-3-5-7(9)6-8(10)11-4-2;/h7H,3-6,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNLWXVORNLJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)OCC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-aminohexanoate hydrochloride

CAS RN

945419-79-4
Record name Hexanoic acid, 3-amino-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945419-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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